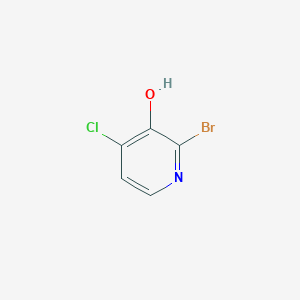
2-Bromo-4-chloropyridin-3-OL
Descripción general
Descripción
2-Bromo-4-chloropyridin-3-OL is a chemical compound with the CAS Number: 1211583-11-7. It has a molecular weight of 208.44 . The IUPAC name for this compound is 2-bromo-4-chloro-3-pyridinol . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloropyridin-3-OL is 1S/C5H3BrClNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-4-chloropyridin-3-OL is a solid substance . It is stored at temperatures between 2-8 degrees Celsius in an inert atmosphere .Aplicaciones Científicas De Investigación
Halogen/Halogen Displacement in Pyridines
2-Bromo-4-chloropyridin-3-ol is involved in the field of halogen/halogen displacement in heterocyclic compounds. Schlosser and Cottet (2002) elucidated the process where 2-chloropyridine was converted into 2-bromopyridine through heating with bromotrimethylsilane, indicating the versatility of halogen exchange in pyridine derivatives. This study is pivotal for understanding the reactivity and substitution patterns in halogenated pyridines, which are valuable in various synthetic applications (Schlosser & Cottet, 2002).
Synthesis and Biological Activity of Pyridine Derivatives
Li et al. (2015) synthesized a compound involving 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole and evaluated its crystal structure, biological activities, and interactions. This research adds value by highlighting the potential of bromo-chloropyridine derivatives in developing compounds with significant biological activities, such as fungicidal and antiviral properties (Li et al., 2015).
Vibrational Spectra and Theoretical Calculations
Boopalachandran, Sheu, and Laane (2012) investigated the vibrational spectra and molecular structures of 2-bromo- and 3-bromopyridine. Their work, based on infrared, Raman spectra, and theoretical calculations, provides insights into the molecular behavior and structural changes due to halogen substitution, contributing to a deeper understanding of the chemical and physical properties of such compounds (Boopalachandran, Sheu, & Laane, 2012).
Pd-Catalyzed Suzuki Cross-Coupling Reaction
The work by Nazeer et al. (2020) on synthesizing 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction underscores the utility of bromo-chloropyridine derivatives in organic synthesis. Their research, which also includes analysis of the electronic and non-linear optical properties, exemplifies the multifaceted applications of such compounds in material science and organic chemistry (Nazeer et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-bromo-4-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMRRLPLIHBBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloropyridin-3-OL | |
CAS RN |
1211583-11-7 | |
| Record name | 2-bromo-4-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
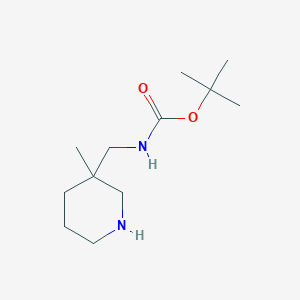
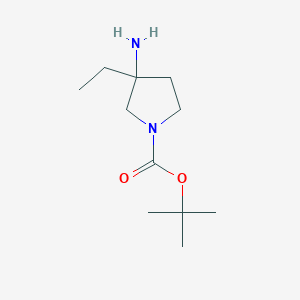

![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
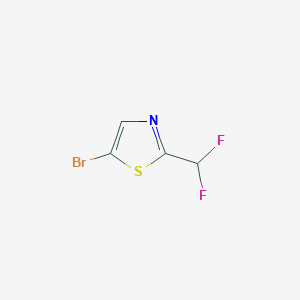
![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)
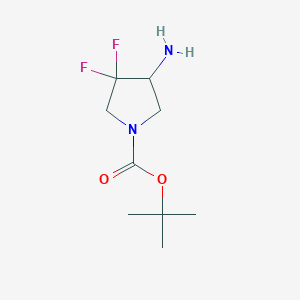
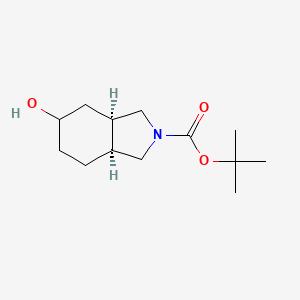
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
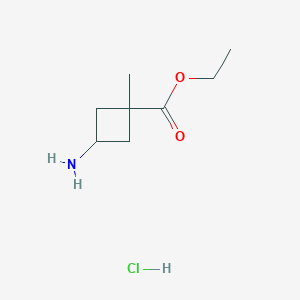
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
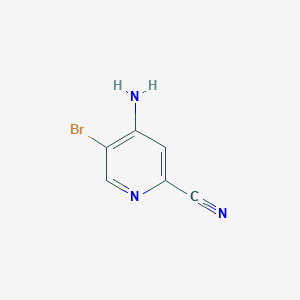
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)